molecular formula C20H19NO2S B12803158 Thioacronycine CAS No. 82791-69-3

Thioacronycine

Cat. No.: B12803158
CAS No.: 82791-69-3
M. Wt: 337.4 g/mol
InChI Key: NYPYJQDYZLBCCG-UHFFFAOYSA-N
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Description

Thioacronycine is a derivative of the antitumor alkaloid acronycine. It is known for its potential therapeutic applications, particularly in oncology. The compound is characterized by the presence of a sulfur atom, which differentiates it from its parent compound, acronycine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioacronycine can be synthesized through thiation reactions involving acronycine. One common method involves the use of tetraphosphorous decasulfide in hexamethylphosphoric triamide as the thiation agent . The reaction typically proceeds under mild conditions, ensuring the preservation of the acronycine core structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving thiation reactions. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thioacronycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Thioacronycine exerts its effects primarily through interactions with cellular DNA. The sulfur atom in its structure enhances its ability to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antitumor agent .

Comparison with Similar Compounds

Uniqueness: Thioacronycine’s uniqueness lies in its enhanced antitumor activity compared to its parent compound, acronycine. The presence of the sulfur atom significantly improves its ability to interact with DNA, making it a more effective therapeutic agent .

Properties

CAS No.

82791-69-3

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridine-7-thione

InChI

InChI=1S/C20H19NO2S/c1-20(2)10-9-13-15(23-20)11-16(22-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)24/h5-11H,1-4H3

InChI Key

NYPYJQDYZLBCCG-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=S)C4=CC=CC=C4N3C)C

Origin of Product

United States

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